Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone typically involves the condensation of acetaldehyde with 1H-benzo[D]imidazol-2-ylhydrazine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Acetaldehyde} + \text{1H-benzo[D]imidazol-2-ylhydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[D]imidazol-2-ylhydrazine: A precursor in the synthesis of Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone.
Acetaldehyde: Another precursor used in the synthesis.
Other Imidazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[(E)-ethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C9H10N4/c1-2-10-13-9-11-7-5-3-4-6-8(7)12-9/h2-6H,1H3,(H2,11,12,13)/b10-2+ |
InChI Key |
VYAHNLLJQQPSGV-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC=NNC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.